JNJ-42153605 is a synthetic compound classified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2 receptor) [, , , ]. In scientific research, JNJ-42153605 is used as a pharmacological tool to investigate the role of the mGlu2 receptor in various biological processes and disease models, particularly in the central nervous system [, , , ].
Synthesis Analysis
The synthesis of JNJ-42153605 is described in detail in []. The process involves multiple steps and utilizes various reagents and reaction conditions.
Molecular Structure Analysis
The molecular formula of JNJ-42153605 is C22H21F3N4 []. It features a triazolopyridine core with a cyclopropylmethyl substituent, a phenylpiperidine group, and a trifluoromethyl group.
Mechanism of Action
JNJ-42153605 acts as a positive allosteric modulator of the mGlu2 receptor [, , , ]. It binds to an allosteric site on the receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate, the endogenous ligand [, , , ].
Applications
Investigating mGlu2 Receptor Function: JNJ-42153605 serves as a valuable pharmacological tool for studying the role of the mGlu2 receptor in various biological processes, such as synaptic transmission, neuronal excitability, and behavior. [, , , ]
Preclinical Models of CNS Disorders: JNJ-42153605 has been studied in animal models of various central nervous system disorders, including psychosis, anxiety, and sleep disorders [, , ].
Real-World Examples:
In a study using a rat model of psychosis induced by phencyclidine (PCP), JNJ-42153605 effectively reversed PCP-induced hyperlocomotion, suggesting potential antipsychotic effects [].
In a rat sleep-wake electroencephalogram (EEG) paradigm, JNJ-42153605 inhibited rapid eye movement (REM) sleep, demonstrating its central nervous system activity and potential relevance to sleep disorders [].
Compound Description: JNJ-40411813 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2) [, ]. It also exhibits 5-Hydroxytryptamine (5HT2A) receptor antagonism in rodents due to a rodent-specific metabolite [, ]. JNJ-40411813 has demonstrated efficacy in several preclinical models of antipsychotic activity, including inhibition of spontaneous locomotion, reversal of memantine-induced brain activation, and antagonism of 2,5-dimethoxy-4-methylamphetamine-induced head twitches [].
Relevance: JNJ-40411813 is structurally distinct from 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) but belongs to the same pharmacological class as a positive allosteric modulator (PAM) of the mGlu2 receptor [, ]. Both compounds were investigated for their antipsychotic potential in preclinical studies [].
Relevance: LY404039 serves as a pharmacological comparator to 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) in evaluating the antipsychotic potential of targeting the mGlu2 receptor []. While LY404039 is an orthosteric agonist and JNJ-42153605 is a PAM, both compounds ultimately enhance mGlu2 receptor activity [].
Compound Description: JNJ-46356479 is a selective and orally bioavailable mGlu2 receptor PAM []. It represents a later-stage compound in the development pipeline compared to JNJ-42153605, exhibiting an improved drug-like profile with enhanced solubility and a favorable balance between potency and metabolic stability [].
Relevance: JNJ-46356479 shares a core triazolopyridine scaffold with 3-(Cyclopropylmethyl)-7-(4-phenylpiperidin-1-yl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (JNJ-42153605) and represents a structurally related compound within the same chemical series of mGlu2 PAMs [, ]. The development of JNJ-46356479 stemmed from efforts to overcome the limitations of earlier compounds like JNJ-42153605, particularly regarding solubility and metabolic stability [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The effects of prostaglandin E2 (PGE2) are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4.1 GW 627368X is a potent and selective competitive antagonist of the EP4 receptor with additional human TP receptor affinity. In competition radioligand bioassays, GW 627368X had affinity for human EP4 and TP receptors with Ki values of 100 nM and 158 nM, respectively. Affinity for all other human prostanoid receptors is >5.0 µM. In human washed platelets, GW 627368X produced 100% inhibition of U-46619 (EC100)-induced aggregation at a concentration of 10 µM. GW627368X is a novel, potent and selective competitive antagonist of prostanoid EP4 receptors with additional human TP receptor affinity. Oral administration of GW627368X showed significant tumor regression characterized by tumor reduction and induction of apoptosis. Reduction in prostaglandin E2 synthesis also led to reduced level of VEGF in plasma. GW627368X will be a valuable tool to explore the role of the prostanoid EP4 receptor in many physiological and pathological settings.
Bioavailable metabolite of the prodrug GW5638 as an antiestrogen thought to promote degradation of Er? GW7604 is an antiestrogen agbent, and is tthe presumed metabolite of GW5638 in breast (MCF-7) and endometrial (ECC-1) cell lines in vitro. GW7604 inhibited both estradiol (10(-9) M) and 4-OHT (10(-8), 10(-7) M) induction of TGFalpha in a concentration related manner (10(-9)-10(-6) M).
GW 766994 is an antagonist of chemokine (C-C motif) receptor 3 (CCR3) with a Ki value of 13.8 nM in an assay of eosinophil chemotaxis induced by chemokine (C-C motif) ligand 11 (CCL11). It decreases CCL11-induced cyclin-dependent kinase 5 (Cdk5) and tau phosphorylation and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons when used at a concentration of 10 µM. GW 766994 is an antagonist of CCR3 (chemokine C-C motif receptor 3).
GW780056X is a selective cyclin dependent kinase inhibitor. It is also an inhibitor of Yes1 kinase and an inhibitor of binding or entry into cells for Lassa Virus.
GW 7647 is a monocarboxylic acid that is 2-(phenylsulfanyl)isobutyric acid in which the phenyl group is substituted at the para- position by a 3-aza-7-cyclohexylhept-1-yl group in which the nitrogen is acylated by a (cyclohexylamino)carbonyl group. It has a role as a PPARalpha agonist. It is a member of ureas, an aryl sulfide and a monocarboxylic acid.